Mitochondrial Fusion Promoter M1
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Overview
Description
Mitochondrial fusion promoter M1 is a hydrazone compound known for its ability to enhance mitochondrial fusion. This compound plays a crucial role in maintaining mitochondrial function and integrity by promoting the fusion of fragmented mitochondria. It has shown significant potential in various scientific research applications, particularly in the fields of biology and medicine, due to its protective effects against mitochondrial dysfunction and related cellular damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mitochondrial fusion promoter M1 involves the formation of a hydrazone linkage. The typical synthetic route includes the reaction of a hydrazine derivative with an aldehyde or ketone under acidic or neutral conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions: Mitochondrial fusion promoter M1 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols. The reactions are carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of reduced hydrazone derivatives.
Major Products Formed: The major products formed from these reactions include various substituted hydrazones, oxidized derivatives, and reduced hydrazone compounds. These products can be further characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Scientific Research Applications
Mitochondrial fusion promoter M1 has a wide range of scientific research applications:
Biology: It is used to study mitochondrial dynamics and function. By promoting mitochondrial fusion, it helps in understanding the role of mitochondria in cellular energy production and apoptosis.
Medicine: this compound has shown potential in protecting against mitochondrial dysfunction-related diseases, such as neurodegenerative disorders and cardiovascular diseases. .
Chemistry: The compound is utilized in the synthesis of various hydrazone derivatives, which are important intermediates in organic synthesis.
Industry: this compound is used in the development of therapeutic agents targeting mitochondrial dysfunction.
Mechanism of Action
Mitochondrial fusion promoter M1 exerts its effects by modulating mitochondrial dynamics. It increases the expression of mitofusin 2, a mitochondrial outer membrane fusion protein, which facilitates the fusion of fragmented mitochondria. This process helps in maintaining mitochondrial integrity and function, thereby protecting cells from mitochondrial dysfunction and related damage. The compound also influences various molecular pathways involved in cellular respiration and energy production .
Comparison with Similar Compounds
Mitochondrial fusion promoter M1 is unique in its ability to specifically promote mitochondrial fusion without interfering with other cellular organelles such as the endoplasmic reticulum and lysosomes. Similar compounds include:
Mitochondrial division inhibitor 1 (Mdivi1): Unlike this compound, Mdivi1 inhibits mitochondrial fission, leading to increased mitochondrial fusion.
Opa1 activators: These compounds promote mitochondrial fusion by enhancing the activity of Opa1, another mitochondrial fusion protein.
Mitofusin 1 activators: Similar to this compound, these compounds increase the expression of mitofusin 1, promoting mitochondrial fusion.
This compound stands out due to its specific action on mitofusin 2 and its protective effects against mitochondrial dysfunction-related cellular damage.
Properties
IUPAC Name |
4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDGZYJHHYIIU-GXHLCREISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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